molecular formula C8H11NO2S B1602507 2-(Methylsulfonyl)benzylamine CAS No. 410545-65-2

2-(Methylsulfonyl)benzylamine

Cat. No. B1602507
M. Wt: 185.25 g/mol
InChI Key: NKOMETMTMXTMLP-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzylamine is a chemical compound with the molecular formula C8H11NO2S . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of 2-(Methylsulfonyl)benzylamine involves various methods. One approach involves the use of a Mn(I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the coupling of primary alkyl chlorides and bromides with amides .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)benzylamine consists of a benzylamine group with a methylsulfonyl substituent at the 2-position .


Chemical Reactions Analysis

2-(Methylsulfonyl)benzylamine can undergo various chemical reactions. For instance, it can participate in the alkaline hydrolysis of methyl 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-benzoates . It can also be involved in the biosynthesis of benzylamine .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)benzylamine is a white to brown solid . It has a molecular weight of 185.25 g/mol. The compound should be stored at room temperature and away from moisture .

Scientific Research Applications

Application

“2-(Methylsulfonyl)benzylamine” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s used in the synthesis of 2-arylbenzothiazoles .

Results or Outcomes

The derivatives of benzothiazole and its metal complexes possess a gamut of pharmacological properties and a high degree of structural diversity. This has proven it vital for the investigation of novel therapeutics . The changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Design of Selective Cyclooxygenase-2 Inhibitors

Application

“2-(Methylsulfonyl)benzylamine” has been used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors .

Method of Application

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Results or Outcomes

Several compounds showed selective inhibition to COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also safest one (Ulcer Index) (UI = 0.83) .

Fabrication of 2-Arylbenzothiazoles

Application

“2-(Methylsulfonyl)benzylamine” is used in the fabrication of 2-arylbenzothiazoles .

Results or Outcomes

The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways . This shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Solvent-Free Aza-Michael Additions

Application

“2-(Methylsulfonyl)benzylamine” has been used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .

Method of Application

This reaction was carried out in the absence of a solvent. The aza-Michael addition of benzylamine to α,β-unsaturated esters was performed in the presence of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .

Results or Outcomes

Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for the aza-Michael addition . This solvent-free protocol contributes to the development of sustainable chemistry .

Synthesis of Benzimidazole Derivatives

Application

“2-(Methylsulfonyl)benzylamine” is used in the synthesis of benzimidazole derivatives .

Results or Outcomes

Benzimidazole derivatives have significant advantages over catalysis by metal-containing species, including lower toxicity . They are widely used in organic synthesis due to their high reactivity .

Safety And Hazards

2-(Methylsulfonyl)benzylamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed or in contact with skin .

Relevant Papers Several papers have been published on the synthesis and applications of 2-(Methylsulfonyl)benzylamine and related compounds . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

properties

IUPAC Name

(2-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMETMTMXTMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584885
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)benzylamine

CAS RN

410545-65-2
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
Practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine 1 and the corresponding 2‐methylsulfonyl analog 2 are reported. The methylthio moiety was introduced regioselectively by …
Number of citations: 9 www.tandfonline.com
S Nagashima, H Nagata, M Iwata, M Yokota… - Bioorganic & medicinal …, 2008 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is a key regulator of the type 2 helper T (Th2) cell immune response and a potential therapeutic target for allergic diseases …
Number of citations: 19 www.sciencedirect.com
V Summa, A Petrocchi, F Bonelli… - Journal of medicinal …, 2008 - ACS Publications
Human immunodeficiency virus type-1 (HIV-1) integrase is one of the three virally encoded enzymes required for replication and therefore a rational target for chemotherapeutic …
Number of citations: 714 pubs.acs.org
ME Di Francesco, P Pace, F Fiore, F Naimo… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 2- t butyl-N-methyl pyrimidone HIV-1 integrase inhibitors have been identified. Optimization of the initial lead resulted in compounds such as 9d and 14a, which …
Number of citations: 25 www.sciencedirect.com

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